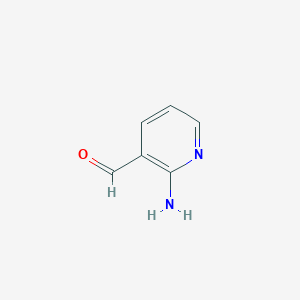

2-Amino-3-pyridinecarboxaldehyde

Cat. No. B047744

Key on ui cas rn:

7521-41-7

M. Wt: 122.12 g/mol

InChI Key: NXMFJCRMSDRXLD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08207340B2

Procedure details

To a dry flask (dried with a heat gun under argon purge) was added dry THF (400 mL) and MeLi—LiBr (137 mL of a 1.5 M solution in Et2O, 204.9 mmol) via cannula. This solution was cooled to −78° C. when a solution of 2-aminopyridine-3-carboxaldehyde (10.0 g, 82.0 mmol) in THF (150 mL) was added dropwise via a pressure equalizing addition funnel over ˜45 min with vigorous stirring (exotherm observed, orange color persisted). Upon complete addition, the solution was allowed to stir for 1 hour at −78° C., at which time TLC (KMnO4 stain with heat) indicated that most of the starting material had been converted to product. The reaction was quenched very carefully with water (200 mL; dropwise initially), diluted with EtOAc (200 mL) and allowed to warm to rt. The layers were separated and the aqueous layer was extracted with 3% MeOH in EtOAc. The combined extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography (Analogix; 0 to 5% MeOH in EtOAc) to give 7.78 g (68%) of the desired racemic product as a yellow oil that solidified under high vac over several days. This material was separated into its respective enantiomers (>98% ee) by SFC with a chiralcel OD-H (20×250 mm) column (10% EtOH/0.1% isopropylamine in heptane/0.1% isopropylamine).

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[O-][Mn](=O)(=O)=O.[K+].[CH2:16]1COCC1>>[NH2:1][C:2]1[C:7]([CH:8]([OH:9])[CH3:16])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=CC=C1C=O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Mn](=O)(=O)=O.[K+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring (exotherm observed, orange color persisted)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dry flask (dried with a heat gun under argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dry THF (400 mL) and MeLi—LiBr (137 mL of a 1.5 M solution in Et2O, 204.9 mmol) via cannula

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise via a pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel over ˜45 min

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon complete addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched very carefully with water (200 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropwise initially), diluted with EtOAc (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with 3% MeOH in EtOAc

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined extracts were dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by silica gel chromatography (Analogix; 0 to 5% MeOH in EtOAc)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=CC=C1C(C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |